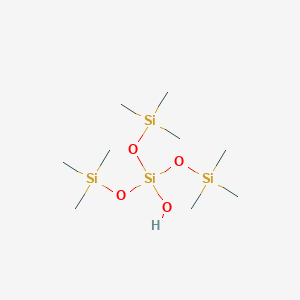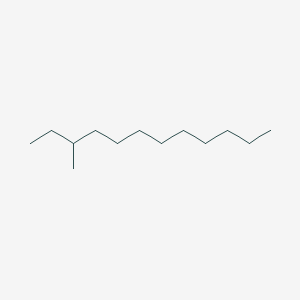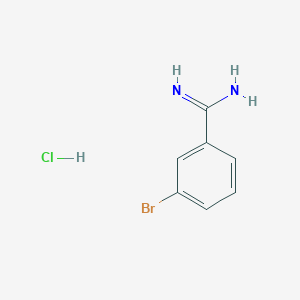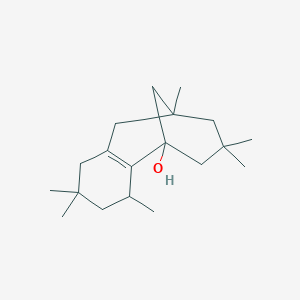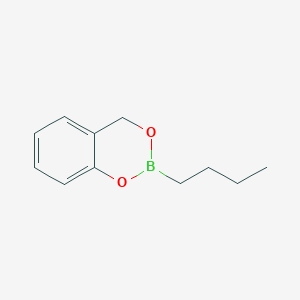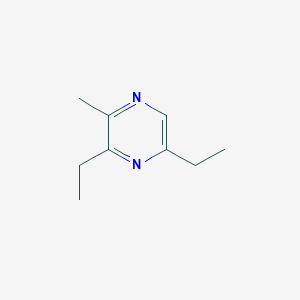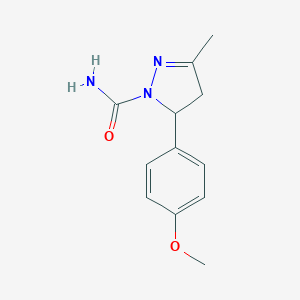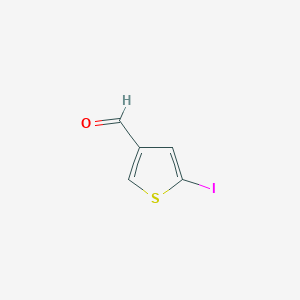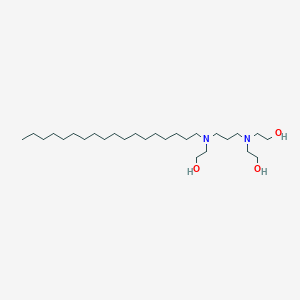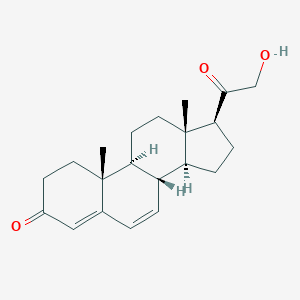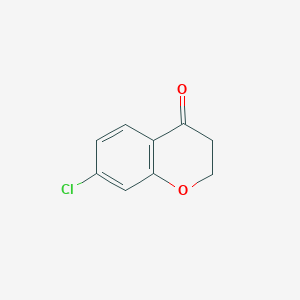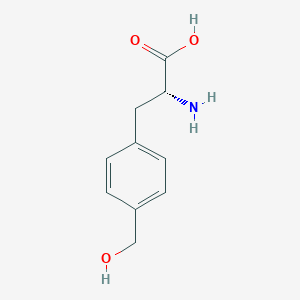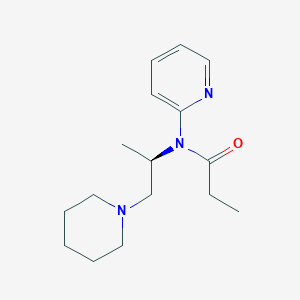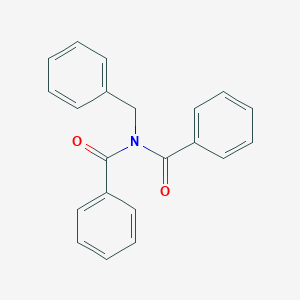
Benzamide, N-benzoyl-N-(phenylmethyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzamide, N-benzoyl-N-(phenylmethyl)-, is a widely used organic compound in scientific research. It is a white crystalline solid that is soluble in organic solvents such as ethanol and acetone. Benzamide has various applications in the field of chemistry, biochemistry, and pharmacology.
Mécanisme D'action
Benzamide acts as an inhibitor of the enzyme poly (ADP-ribose) polymerase (PARP). PARP is an enzyme that is involved in DNA repair and cell death. Inhibition of PARP leads to the accumulation of DNA damage and ultimately cell death. Benzamide also acts as an inhibitor of the enzyme histone deacetylase (HDAC). HDAC is an enzyme that is involved in the regulation of gene expression. Inhibition of HDAC leads to the activation of genes that are involved in cell differentiation and apoptosis.
Effets Biochimiques Et Physiologiques
Benzamide has been shown to have various biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells by inhibiting PARP and HDAC. Benzamide has also been shown to inhibit the growth of cancer cells by inducing cell cycle arrest. In addition, benzamide has been shown to have anti-inflammatory effects by inhibiting the production of cytokines such as TNF-alpha and IL-6.
Avantages Et Limitations Des Expériences En Laboratoire
Benzamide has several advantages for lab experiments. It is readily available and relatively inexpensive. Benzamide is also stable under normal laboratory conditions. However, benzamide has some limitations for lab experiments. It has poor water solubility, which can make it difficult to work with in aqueous solutions. Benzamide is also toxic and should be handled with care.
Orientations Futures
There are several future directions for research on benzamide. One area of research is the development of new synthetic methods for benzamide and its derivatives. Another area of research is the identification of new targets for benzamide in cancer cells. Benzamide has also been shown to have potential as an anti-inflammatory agent, and further research in this area is warranted. Finally, benzamide has been shown to have potential as a therapeutic agent for neurodegenerative diseases such as Alzheimer's disease, and further research in this area is needed.
Conclusion:
In conclusion, benzamide is a widely used organic compound in scientific research. It has various applications in the field of chemistry, biochemistry, and pharmacology. Benzamide acts as an inhibitor of PARP and HDAC, leading to the accumulation of DNA damage and ultimately cell death. Benzamide has several advantages for lab experiments, but also has some limitations. There are several future directions for research on benzamide, including the development of new synthetic methods and the identification of new targets for benzamide in cancer cells.
Méthodes De Synthèse
Benzamide can be synthesized by the reaction of benzoyl chloride and ammonia in the presence of a catalyst such as copper powder. The reaction produces benzamide and hydrogen chloride gas. Another method of synthesizing benzamide is by the reaction of benzoyl chloride with aniline in the presence of a base such as sodium hydroxide. The reaction produces benzamide and hydrogen chloride gas.
Applications De Recherche Scientifique
Benzamide has various applications in scientific research. It is used as a starting material for the synthesis of other organic compounds such as benzamidine, benzylamine, and benzoic acid. Benzamide is also used as a reagent for the detection of amino acids in biological samples. It reacts with amino acids to form a colored product that can be detected by spectrophotometry.
Propriétés
Numéro CAS |
19264-38-1 |
|---|---|
Nom du produit |
Benzamide, N-benzoyl-N-(phenylmethyl)- |
Formule moléculaire |
C21H17NO2 |
Poids moléculaire |
315.4 g/mol |
Nom IUPAC |
N-benzoyl-N-benzylbenzamide |
InChI |
InChI=1S/C21H17NO2/c23-20(18-12-6-2-7-13-18)22(16-17-10-4-1-5-11-17)21(24)19-14-8-3-9-15-19/h1-15H,16H2 |
Clé InChI |
NQMLUSZVMOQRIW-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)CN(C(=O)C2=CC=CC=C2)C(=O)C3=CC=CC=C3 |
SMILES canonique |
C1=CC=C(C=C1)CN(C(=O)C2=CC=CC=C2)C(=O)C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



